molecular formula C12H16N2O4-2 B11821451 4-N,4-N-diethylbenzene-1,4-diamine;oxalate

4-N,4-N-diethylbenzene-1,4-diamine;oxalate

Katalognummer: B11821451
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: GXSUUFAGHVDMCO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N,4-N-diethylbenzene-1,4-diamine;oxalate, also known as N,N-Diethyl-p-phenylenediamine oxalate salt, is an organic compound with the molecular formula C10H16N2. It is a derivative of p-phenylenediamine, where the amino groups are substituted with diethyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine typically involves the alkylation of p-phenylenediamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino groups with diethyl groups. The reaction can be represented as follows:

C6H4(NH2)2+2C2H5NH2C6H4(N(C2H5)2)2+2NH3\text{C}_6\text{H}_4(\text{NH}_2)_2 + 2\text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{N(C}_2\text{H}_5)_2)_2 + 2\text{NH}_3 C6​H4​(NH2​)2​+2C2​H5​NH2​→C6​H4​(N(C2​H5​)2​)2​+2NH3​

Industrial Production Methods

In industrial settings, the production of 4-N,4-N-diethylbenzene-1,4-diamine involves large-scale alkylation processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-N,4-N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-N,4-N-diethylbenzene-1,4-diamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as in biochemical assays or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-p-phenylenediamine: A closely related compound with similar chemical properties.

    p-Phenylenediamine: The parent compound without diethyl substitution.

    N,N-Dimethyl-p-phenylenediamine: A derivative with methyl groups instead of ethyl groups.

Uniqueness

4-N,4-N-diethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups enhance its solubility and reactivity compared to its parent compound, p-phenylenediamine. This makes it particularly useful in applications requiring high reactivity and solubility .

Eigenschaften

Molekularformel

C12H16N2O4-2

Molekulargewicht

252.27 g/mol

IUPAC-Name

4-N,4-N-diethylbenzene-1,4-diamine;oxalate

InChI

InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)/p-2

InChI-Schlüssel

GXSUUFAGHVDMCO-UHFFFAOYSA-L

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.